

Docking Studies of N-phenyl Phthalimide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-Carboxyphenyl)Phthalimide

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N-phenyl phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[1] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action and in the rational design of novel, more potent analogues. This guide provides a comparative overview of docking studies performed on N-phenyl phthalimide derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities and docking scores of various N-phenyl phthalimide derivatives against key therapeutic targets, as reported in different studies. Lower binding energy values generally indicate a more favorable interaction between the ligand and the target protein.

Table 1: Anticancer Targets

Derivative	Target Protein	PDB ID	Binding Energy (kcal/mol)	Reference Ligand	Binding Energy (kcal/mol)	Reference
P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisindolin-2-yl) acetate)	TGF- β (ALK5)	1RW8	-12.28	Capecitabine	-6.95	[2][3]
P4	TGF- β (ALK5)	1RW8	-11.42	Capecitabine	-6.95	[2][3]
P10	TGF- β (ALK5)	1RW8	-8.99	Capecitabine	-6.95	[2][3]
P11	TGF- β (ALK5)	1RW8	-7.50	Capecitabine	-6.95	[2]
P2	TGF- β (ALK5)	1RW8	-7.22	Capecitabine	-6.95	[2]
Compound 4	VEGFR-2	-	-	-	-	[4][5]
Naphthalimide derivative 5c	-	-	IC50: 2.74 μ M (HepG-2), 3.93 μ M (MCF-7)	-	-	[6]
Naphthalimide derivative C1	DNA	-	IC50: 1.7 μ M (MCF-7), 6.2 μ M (SKOV3), 9.5 μ M (A549)	-	-	[7]

Table 2: Anti-inflammatory Targets

Derivative	Target Protein	Binding Energy (kcal/mol)	Reference Ligand	Binding Energy (kcal/mol)	Reference
4-(N'-(1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene)-hydrazino)-benzenesulfonamide (17c)	COX-2	-17.89	Celecoxib	-17.27	[8]
LASSBio 468 (a sulfonyl-thiomorpholine derivative)	-	ED50 = 2.5 mg/kg (LPS-induced neutrophil recruitment)	-	-	[1][9]

Table 3: Antimicrobial Targets

Derivative	Target Protein	Binding Energy/Score	Reference Ligand	Binding Energy/Score	Reference
Phthalimide aryl ester 3b	50S ribosomal subunit	-92.69	Chloramphenicol	-	[10][11]
Phthalimide aryl ester 3b	CYP51	-	-	-	[10][11]
Compound 4	E. coli DNA gyrase B	-	-	-	[4][5]
Compounds 2b and 3a	GlcN-6-P synthase	-	-	-	[12]

Table 4: Other Targets

Derivative	Target Protein	Binding Energy (kcal/mol)	Reference Ligand	Binding Energy (kcal/mol)	Reference
Compound 15	Voltage-gated sodium channel (NaV1.2)	-6.09	-	-	[13]
Compound 13	Voltage-gated sodium channel (NaV1.2)	-5.88	Phenytoin	-5.83	[13]
Compound 11	HIV-1 Reverse Transcriptase	-	Nevirapine	-	[14]
Compound 25	HIV-1 Reverse Transcriptase	-	Nevirapine	-	[14]
Compound 29	HIV-1 Reverse Transcriptase	-	Nevirapine	-	[14]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are detailed protocols from selected studies.

Protocol 1: Docking of N-Phthalimide Derivatives against TGF- β (ALK5)[2]

- Software: AutoDock 4.2
- Target Protein Preparation: The three-dimensional structure of the TGF- β protein (PDB ID: 1RW8) was used as the receptor.

- **Ligand Preparation:** The N-substituted isoindoline-1,3-dione derivatives were built and optimized using the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set.
- **Docking Procedure:** All docking experiments were performed with default parameters. The model of ATP and the ALK5 channel open pore was employed as the receptor.

Protocol 2: Docking of Phthalimide Derivatives against Voltage-Gated Sodium Channels[13]

- **Software:** AUTODOCK 4.2
- **Ligand Preparation:** Chemical structures were designed using the HYPERCHEM program. Conformational studies were performed through semi-empirical molecular orbital calculations followed by the PM3 force field until the root mean square (RMS) gradient was 0.01 kcal/mol. The global minimum energy conformer was used for docking.
- **Docking Procedure:** A model of the open pore of the NaV1.2 channel was used for the docking study. The ligands were docked into the channel's inner pore.

Protocol 3: Docking of Phthalimide Derivatives against HIV-1 Reverse Transcriptase[14]

- **Software:** AutoDock
- **Target Proteins:** Six X-ray crystal structures of wild-type HIV-1 RT were used (e.g., 3HVT, 1VRT, 1FK9).
- **Docking Procedure:** 100 independent docking runs were performed for each ligand against the HIV-1 RT structures.

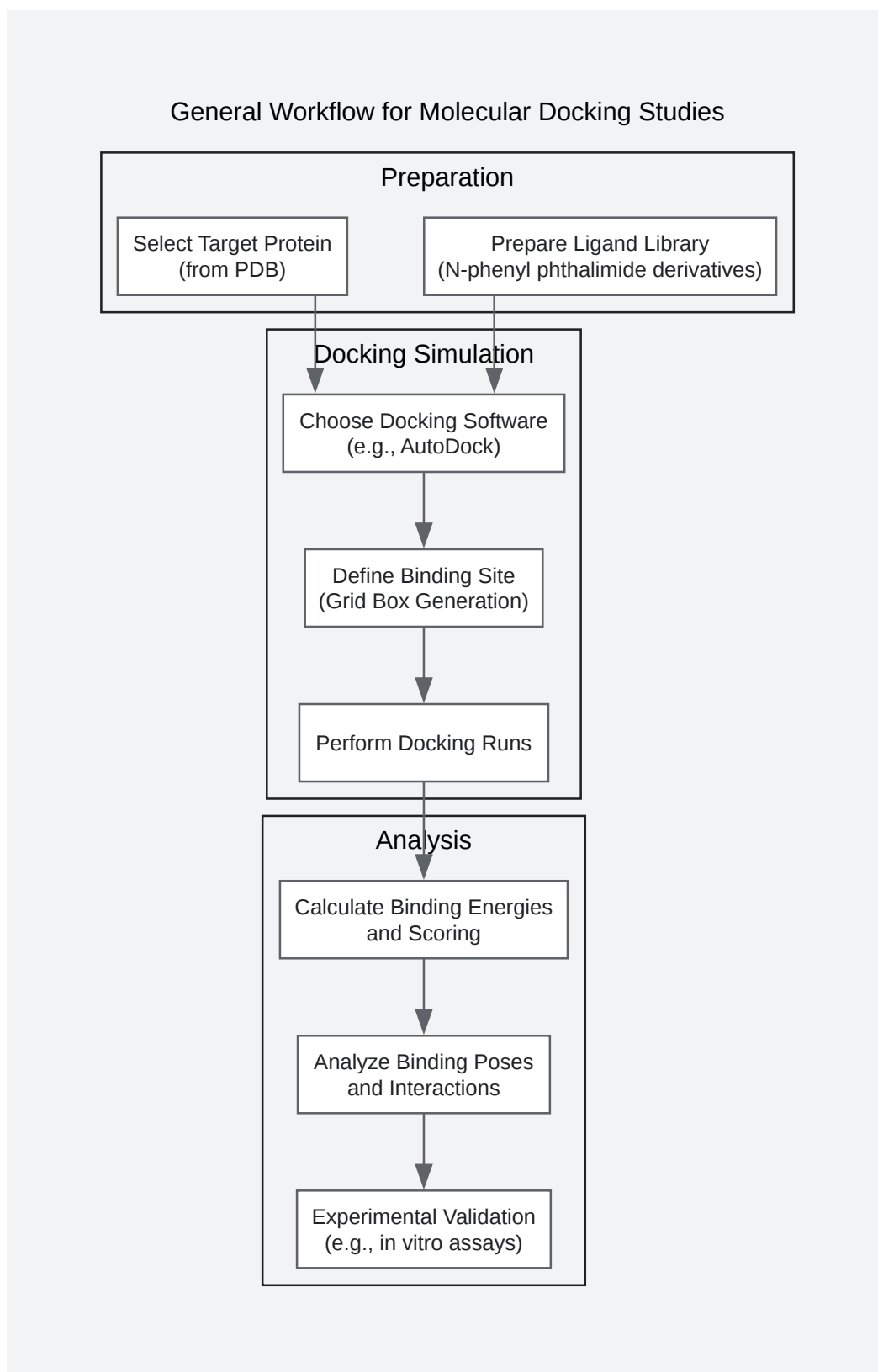
Protocol 4: Docking of Phthalimide and N-Phthaloylglycine Esters against Antimicrobial Targets[15]

- **Software:** Molegro Virtual Docker (MVD) 6.0

- Target Proteins: The 3D structures of the 50S ribosomal subunit (PDB ID: 1NJI) and sterol 14-alpha demethylase (CYP51) were retrieved from the Protein Data Bank.
- Active Site Coordinates (1NJI): $x = 50.3$, $y = 60.3$, $z = 70.1$

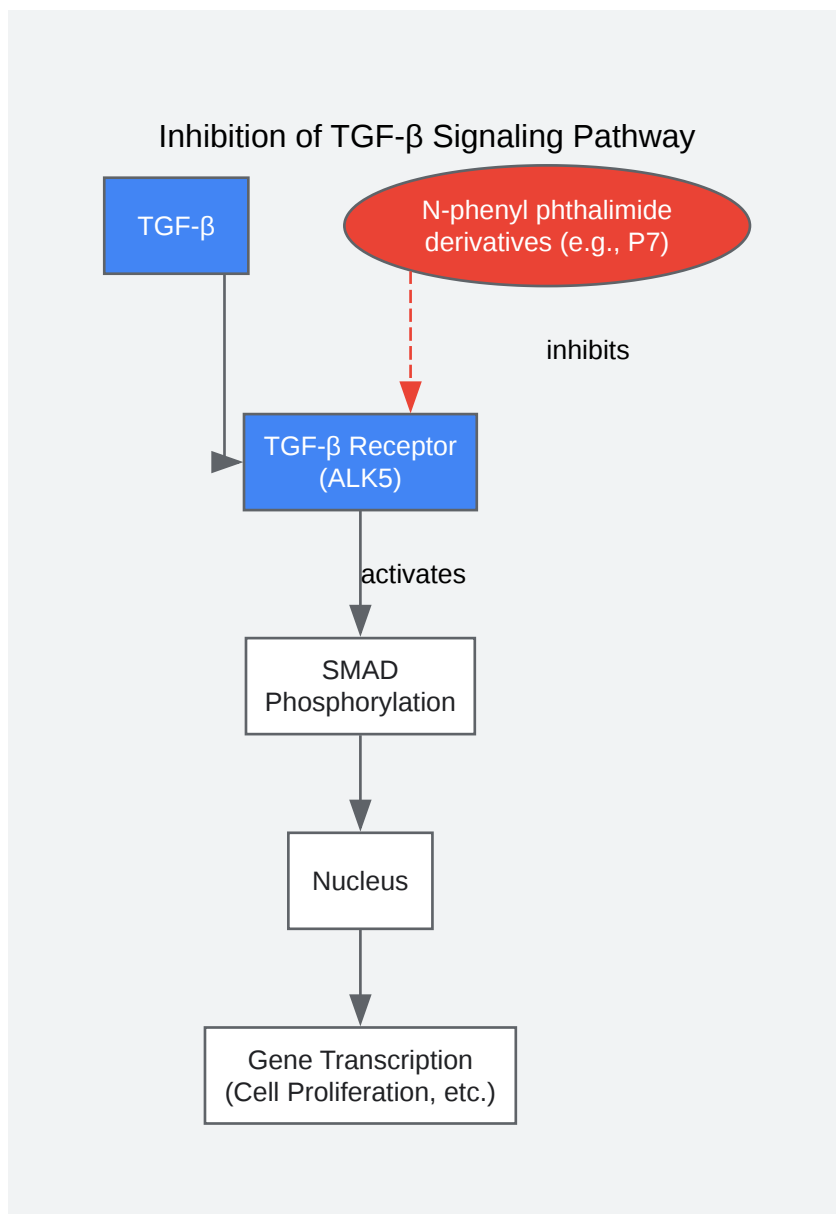
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by N-phenyl phthalimide derivatives and a general workflow for molecular docking studies.



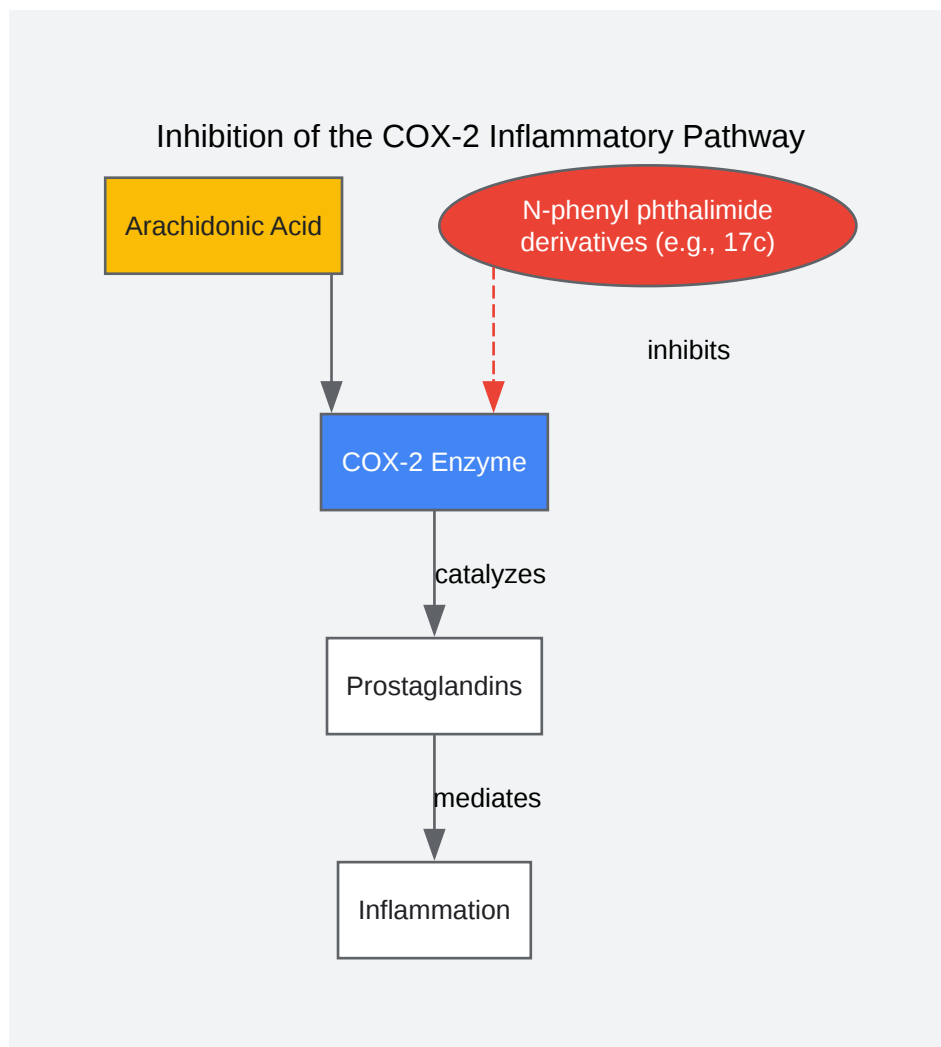
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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: Inhibition of the TGF- β signaling pathway by N-phenyl phthalimide derivatives.



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- To cite this document: BenchChem. [Docking Studies of N-phenyl Phthalimide Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295974#docking-studies-of-n-phenyl-phthalimide-derivatives]

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